molecular formula C23H30N4O4 B1222880 N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide

N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide

Cat. No. B1222880
M. Wt: 426.5 g/mol
InChI Key: POBXOYYHICNQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide and related compounds have been synthesized through various chemical reactions. For example, the facile selective synthesis of related oxadiazolium bromides demonstrates the versatility in creating such compounds, highlighting the potential for varied applications in scientific research (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).

  • Chemical Characterization : The structural characterization of these compounds, including N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, is crucial for understanding their potential applications. This includes methods like FTIR, NMR, and mass spectral data, providing detailed insights into their molecular structure (Ganesh, Saha, Kucharczyk, & Sáha, 2016).

Biological Activity and Applications

  • Antimicrobial and Anticonvulsant Properties : Studies have investigated the biological activities of compounds similar to N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide. For instance, novel limonene and citral-based oxadiazoles have shown potential antiepileptic activity, suggesting a role in developing new treatments for neurological conditions (Rajak et al., 2013).

  • Potential in Cancer Research : The synthesis and characterization of N,N'-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine and its analogs, similar to N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide, have been explored. Their non-cytotoxic effects on human cervix adenocarcinoma cells open doors to potential applications in cancer research (Oluwafemi, 2020).

properties

Product Name

N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-1,2-oxazol-3-yl)-N'-phenylpentanediamide

InChI

InChI=1S/C23H30N4O4/c1-17-15-20(26-31-17)25-21(28)13-8-14-23(30)27(19-11-6-3-7-12-19)16-22(29)24-18-9-4-2-5-10-18/h3,6-7,11-12,15,18H,2,4-5,8-10,13-14,16H2,1H3,(H,24,29)(H,25,26,28)

InChI Key

POBXOYYHICNQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCC(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide
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N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide
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N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide
Reactant of Route 4
N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide
Reactant of Route 5
N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide
Reactant of Route 6
N'-[2-(cyclohexylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylpentanediamide

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